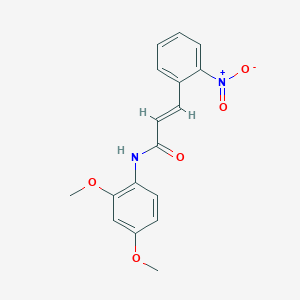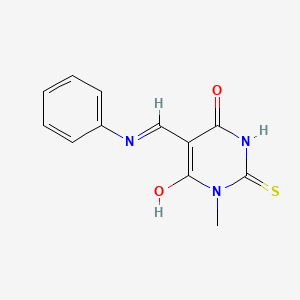
N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)acrylamide, commonly known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAPA is a member of the acrylamide family of compounds, which are widely used in the chemical industry for their ability to polymerize and form strong, stable bonds.
Wirkmechanismus
The exact mechanism of action of DMAPA is not fully understood, but it is believed to interact with cellular targets involved in cell growth and proliferation. DMAPA has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which could explain its potential anticancer activity.
Biochemical and Physiological Effects:
DMAPA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMAPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that DMAPA can reduce tumor growth in animal models of cancer, although further research is needed to determine its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAPA is its versatility as a chemical compound, which allows it to be used in a variety of lab experiments and applications. However, DMAPA is also known to be highly reactive and can pose safety hazards if not handled properly. Additionally, the high cost of DMAPA can be a limitation for some research applications.
Zukünftige Richtungen
There are many potential future directions for research on DMAPA, including the development of new synthetic methods and the investigation of its potential as a therapeutic agent for cancer and other diseases. Other areas of interest include the study of DMAPA's interactions with proteins and enzymes, as well as its potential applications in materials science and nanotechnology.
In conclusion, DMAPA is a versatile and promising chemical compound that has been extensively studied for its potential applications in scientific research. While much remains to be learned about its mechanisms of action and potential therapeutic uses, the ongoing research on DMAPA holds great promise for the future of scientific discovery and innovation.
Synthesemethoden
DMAPA can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of an acid catalyst. Other methods involve the use of palladium-catalyzed coupling reactions or the reaction of 2,4-dimethoxyphenyl isocyanate with 2-nitrobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
DMAPA has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DMAPA has been investigated as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro. In materials science, DMAPA has been used as a monomer for the synthesis of novel polymers with unique properties, such as high thermal stability and electrical conductivity. In biochemistry, DMAPA has been studied for its interactions with proteins and enzymes, which could provide insights into the mechanisms of enzyme catalysis and protein folding.
Eigenschaften
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-13-8-9-14(16(11-13)24-2)18-17(20)10-7-12-5-3-4-6-15(12)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCKTWRWHYQRPC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


methanone](/img/structure/B5875474.png)
![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)
